2,2-Dimethyl-1-propylamine sulphate

概要

説明

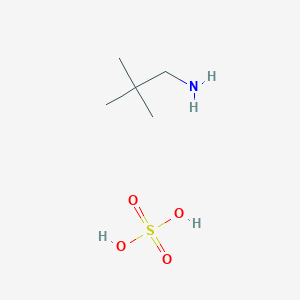

2,2-Dimethyl-1-propylamine sulphate is an organic compound with the molecular formula C5H13NSO4. It is a derivative of amine and is often used in various chemical reactions and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-propylamine sulphate typically involves the reaction of 2,2-Dimethyl-1-propylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulphate salt. The general reaction can be represented as:

[ \text{C5H13N} + \text{H2SO4} \rightarrow \text{C5H13NSO4} + \text{H2O} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

化学反応の分析

Types of Reactions

2,2-Dimethyl-1-propylamine sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.

科学的研究の応用

Chemical Properties and Structure

2,2-Dimethyl-1-propylamine sulphate is characterized by its amine functional group, which imparts various chemical reactivity patterns. The compound's structure allows it to act as a building block in synthesizing more complex molecules. Its molecular formula is with a sulphate group that enhances its solubility in water and reactivity in biological systems.

Pharmaceutical Development

This compound is utilized in the synthesis of pharmaceutical intermediates. It serves as a precursor for creating various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders due to its interaction with neurotransmitter systems. The compound's derivatives are investigated for their potential as modulators of serotonin transporters, which may lead to new treatments for depression and anxiety disorders .

Agricultural Chemistry

In the realm of agrochemicals, this compound is used to formulate herbicides and pesticides. Its amine group enhances the penetration of active ingredients into plant tissues, improving efficacy against pests and weeds. Additionally, it acts as a surfactant in formulations, aiding in the distribution of chemicals on plant surfaces .

Polymer Chemistry

The compound is also significant in polymer chemistry, particularly as a catalyst in the production of polyurethane foams. Its ability to promote cross-linking reactions makes it valuable in creating durable materials used in furniture, automotive interiors, and insulation products . The increasing demand for eco-friendly polyurethane formulations is likely to boost the market for this compound.

Water Treatment

In industrial applications, this compound is employed as a flocculating agent in water treatment processes. It helps remove suspended solids and oils from wastewater by promoting aggregation and settling of particulates . This application is crucial for meeting environmental regulations and improving water quality.

Personal Care Products

The compound finds usage in personal care formulations such as shampoos and conditioners due to its surfactant properties. It contributes to the cleansing action while also providing conditioning benefits by reducing static electricity in hair fibers .

Case Study 1: Allergic Reactions

A notable case study highlighted the potential for allergic reactions associated with this compound exposure. A patient exhibited severe eyelid dermatitis linked to contact with products containing this compound. Patch testing confirmed sensitization, emphasizing the need for caution in formulations intended for sensitive skin .

Case Study 2: Efficacy in Agrochemical Formulations

Research demonstrated that formulations containing this compound significantly enhanced the efficacy of herbicides by improving their absorption rates into plant tissues. This finding supports its role as an essential ingredient in modern agrochemical products aimed at sustainable agriculture practices .

作用機序

The mechanism of action of 2,2-Dimethyl-1-propylamine sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems.

類似化合物との比較

Similar Compounds

2,2-Dimethyl-1-propylamine: The parent amine compound without the sulphate group.

2,2-Dimethyl-1-butylamine: A similar amine with a different alkyl chain.

2,2-Dimethyl-1-ethylamine: Another related compound with a shorter alkyl chain.

Uniqueness

2,2-Dimethyl-1-propylamine sulphate is unique due to its sulphate group, which imparts different chemical properties and reactivity compared to its parent amine and other similar compounds. This makes it valuable in specific applications where these properties are advantageous.

生物活性

2,2-Dimethyl-1-propylamine sulphate (CAS No. 68306-49-0) is a quaternary ammonium compound with potential biological activity due to its amine structure. This article explores its biochemical properties, cellular effects, molecular mechanisms, and dosage effects based on diverse research findings.

This compound exhibits significant interactions with various biomolecules. Its amine group allows it to participate in biochemical reactions, particularly in enzyme modulation and cellular signaling pathways. The compound has been shown to influence metabolic pathways by interacting with enzymes such as cytochrome P450, which are crucial for drug metabolism and detoxification processes.

Cellular Effects

The compound has demonstrated various cellular effects, including:

- Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism.

- Cell Proliferation : Studies indicate that it can promote or inhibit cell growth depending on the concentration used.

- Differentiation : It influences the differentiation of certain cell types, suggesting potential therapeutic applications in regenerative medicine.

Molecular Mechanism

The molecular mechanism of action involves binding interactions with specific enzymes and receptors. The unique structure of this compound facilitates its binding to active sites on enzymes, leading to either inhibition or activation of their activity. This interaction can result in altered metabolic flux and changes in metabolite levels within cells.

Temporal Effects in Laboratory Settings

Research shows that the effects of this compound can vary over time. It exhibits stability under controlled conditions but may degrade when exposed to light and oxygen. Long-term exposure studies have indicated sustained changes in gene expression and metabolic activity, highlighting the importance of environmental factors on its biological activity.

Dosage Effects in Animal Models

Dosage plays a critical role in determining the biological effects of this compound:

- Low Doses : Associated with minimal adverse effects and beneficial activities such as antioxidant properties.

- High Doses : Can lead to toxicity, including oxidative stress and cellular damage. Threshold effects have been observed where specific dosage ranges maximize beneficial effects without causing harm.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Enzyme Interactions : It interacts with various enzymes, influencing metabolic processes.

- Metabolite Formation : The compound undergoes metabolic transformations leading to the formation of intermediate metabolites that can participate in further biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells are facilitated by specific membrane transporters. Once inside the cell, it may bind to intracellular proteins that influence its localization and biological activity. This interaction is crucial for its bioavailability and efficacy.

Case Studies

A series of studies have highlighted the biological activity of this compound:

特性

IUPAC Name |

2,2-dimethylpropan-1-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.H2O4S/c1-5(2,3)4-6;1-5(2,3)4/h4,6H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORMCFJNCGHJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497547 | |

| Record name | Sulfuric acid--2,2-dimethylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68306-49-0 | |

| Record name | Sulfuric acid--2,2-dimethylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。